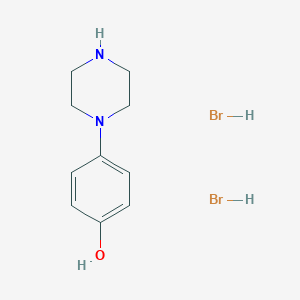
对-(1-哌嗪基)苯酚二氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-piperazinophenol dihydrobromide: is a chemical compound with the molecular formula C10H16Br2N2O and a molecular weight of 340.05 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
科学研究应用
Chemistry: 4-piperazinophenol dihydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases .
Medicine: 4-piperazinophenol dihydrobromide has shown potential in the development of new pharmaceuticals. It is being studied for its activity against certain types of cancer and its ability to modulate neurotransmitter systems .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi Reaction: This multicomponent reaction involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative.
Ring Opening of Aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for 4-piperazinophenol dihydrobromide typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 4-piperazinophenol dihydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of 4-piperazinophenol dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 1-(4-Hydroxyphenyl)piperazine dihydrobromide
- 2-Piperazin-1-ylphenol dihydrobromide
- 4-Piperazinophenol dihydrobromide
Comparison: 4-piperazinophenol dihydrobromide is unique due to its specific substitution pattern on the piperazine ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications .
属性
CAS 编号 |
38869-37-3 |
|---|---|
分子式 |
C10H15BrN2O |
分子量 |
259.14 g/mol |
IUPAC 名称 |
4-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
InChI 键 |
XMKFYFNHNMOZHH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |
规范 SMILES |
C1CN(CCN1)C2=CC=C(C=C2)O.Br |
| 38869-37-3 | |
Pictograms |
Irritant |
同义词 |
4-(1-Piperazinyl)phenol Dihydrobromide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
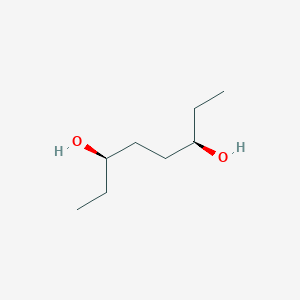
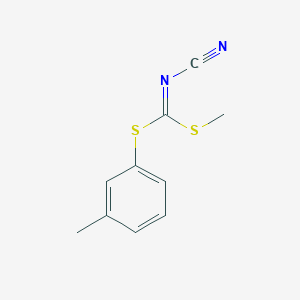
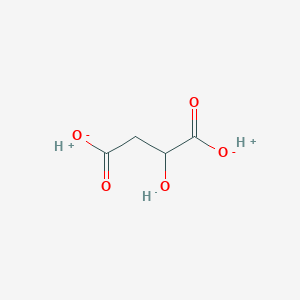

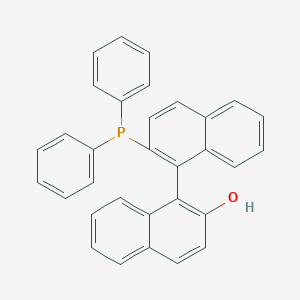

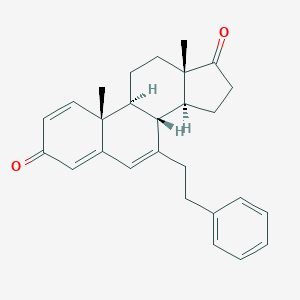
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
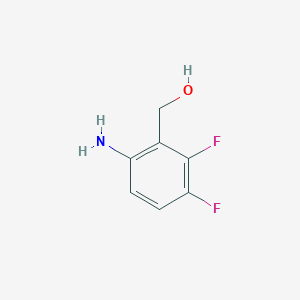
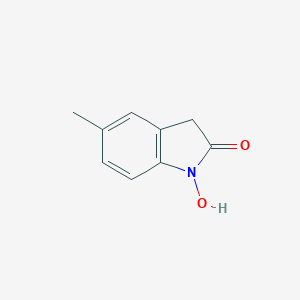
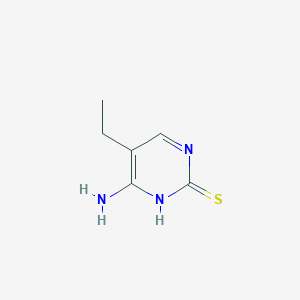

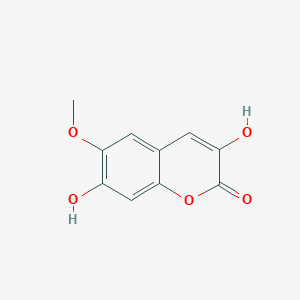
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
